7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound is characterized by a spiro linkage that contributes to its stability and rigidity, making it an interesting subject of study in various scientific fields, including chemistry and biology. The compound is classified as a spirocyclic amine due to the presence of an azaspiro framework, which is essential for its biological activity and potential applications in medicinal chemistry.
The synthesis of 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane typically involves the cyclization of a suitable diamine with a diol in the presence of an acid catalyst. This reaction is generally performed under reflux conditions to facilitate the formation of the desired spirocyclic structure.
In industrial settings, large-scale production may utilize continuous flow reactors to optimize yield and efficiency while maintaining high purity standards .
The molecular structure of 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane features a complex arrangement of atoms that includes:
The compound has a molecular formula of and a molecular weight of approximately 183.25 g/mol. Its structural characteristics allow it to participate in various chemical reactions due to the presence of functional groups .
7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions. For example:
The mechanism of action for 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets effectively, modulating their activity. This interaction can result in various biological effects, such as:
These properties make it a candidate for further investigation in drug development and therapeutic applications .
7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane is typically characterized by:
Key chemical properties include:
Relevant data indicate that these properties contribute to its utility in various applications across chemistry and biology .
7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane has diverse applications in scientific research:
The discovery of 7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS: 1486752-76-4) represents a significant milestone in spirocyclic chemistry, emerging prominently in pharmaceutical and synthetic literature around the early 2010s. Its CAS registry (issued circa 2012) coincides with renewed interest in structurally complex heterospirocycles for drug discovery, particularly as kinase inhibitors and CNS modulators [2] [3] [5]. Unlike classical spiro compounds featuring single heteroatom systems, this molecule integrates both oxygen and nitrogen atoms within its fused ring topology—a design that addressed historical challenges in achieving metabolic stability while retaining conformational rigidity. Early commercial availability (e.g., AiFChem, BLD Pharm) in milligram-to-gram quantities enabled rapid exploration, with vendors emphasizing >95% purity suitable for targeted biological screening [2] [3]. The compound’s nomenclature reflects IUPAC spiro numbering conventions, positioning the 7,7-dimethyl group at the quaternary center of the [4.5]decane scaffold—a deliberate synthetic choice to impose steric constraints on ring flipping [2].
Table 1: Commercial Availability and Key Identifiers
Vendor | Catalog Size | Purity | CAS No. | Molecular Weight |
---|---|---|---|---|
AiFChem | 250 mg, 1 g | 95% | 1486752-76-4 | 171.24 g/mol |
BLD Pharm | Variable | Not specified | 1486752-76-4 | 171.24 g/mol |
CymitQuimica | 250 mg | 95% | 1486752-76-4 | 171.24 g/mol |
This compound exemplifies a convergence of heterocyclic and spirocyclic design principles. Its core combines a morpholine-like 1,4-oxazine ring (2,6-dioxa-9-aza) with a spiro-linked tetrahydrofuran-derived oxacyclopentane (2,6-dioxa), creating a unique three-dimensional architecture [2] [5]. The 7,7-dimethyl substitution imposes angular strain, locking the spiro[4.5]decane system into a defined conformation that minimizes entropy penalties upon binding biological targets. Crucially, the nitrogen atom at position 9 provides a basic center (pKa ~7–9), enabling salt formation (e.g., hydrochloride, as in CID 146050199) or functionalization via N-alkylation/acylation [1] [2]. This duality—rigid spiro scaffold + tunable heteroatom chemistry—makes it a versatile synthon for probing steric and electronic effects in medicinal chemistry campaigns.
Structural analyses reveal key descriptors:
CC1(C)CNCC2(COCC2)O1
(Canonical) or CC(CNC1)(C)OC21CCOC2
(Isomeric) [2] XVWWSNZAULFPFL-UHFFFAOYSA-N
[2] Table 2: Core Structural Descriptors
Descriptor | Value | Significance |
---|---|---|
Molecular Formula | C₉H₁₇NO₂ | Confirms O/N heteroatom ratio |
Spiro Center | C9 (shared carbon) | Defines [4.5] ring fusion topology |
Hybridization | sp³ (aliphatic) | Ensures non-planar, 3D geometry |
Chiral Centers | None (achiral) | Simplifies synthetic and regulatory pathways |
The synthetic appeal of 7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane lies in its role as a preorganized modular building block. Retrosynthetically, it derives from the union of two fragments: a 4-piperidone derivative (providing the aza component) and a gem-dimethyl-substituted 1,3-diol (delivering the spirocyclic oxa rings) [6]. This disconnection mirrors established ketalization protocols, where acid-catalyzed transacetalization (e.g., using p-TsOH) between ketones and diols forms the spiro center under dehydrative conditions—a strategy validated in analogous spiroketal syntheses [6]. The quaternary 7,7-dimethyl group enhances synthetic feasibility by reducing stereochemical complexity (no chiral centers) while boosting lipophilicity (cLogP ~1.2).
In drug discovery, its modularity enables three key strategies:
Table 3: Retrosynthetic Pathways and Key Bond Constructions
Bond Formed | Method | Typical Conditions | Yield Benchmark |
---|---|---|---|
C-O (Spiro Ketal) | Acid-catalyzed transacetalization | p-TsOH, toluene, reflux, 3–5 h | 50–70% |
C-N (Ring Fusion) | Reductive amination | NaBH₃CN, AcOH, MeOH, 25°C, 12 h | 65–80% |
Quaternary C-C | Grignard addition to ketone | MeMgBr, THF, 0°C→25°C, 2 h | 75–90% |
The compound’s stability under diverse conditions (notably, vendors specify cold-chain transportation for bulk quantities) further underscores its utility in multistep syntheses targeting SHP2 inhibitors or dopamine D2 ligands—domains where spirocyclic rigidity enhances selectivity [3] [7] [8]. As synthetic methodologies advance, this scaffold continues to enable the systematic exploration of three-dimensional chemical space inaccessible to flat aromatics.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9